molecular formula C7H10N2O4S2 B13512252 N-Methylbenzene-1,2-disulfonamide

N-Methylbenzene-1,2-disulfonamide

Cat. No.: B13512252
M. Wt: 250.3 g/mol
InChI Key: JIUCZMCCJQEUGP-UHFFFAOYSA-N
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Description

N-Methylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process. One common method involves the reaction of benzene-1,2-diamine with methylating agents under controlled conditions to form N-methylbenzene-1,2-diamine. This intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide groups, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide

Uniqueness

N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-N-methylbenzene-1,2-disulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)

InChI Key

JIUCZMCCJQEUGP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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